molecular formula C15H13BrFNO B4004342 N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide

N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide

Cat. No.: B4004342
M. Wt: 322.17 g/mol
InChI Key: WLZMYANZEVRVNW-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group and a fluorobenzamide moiety

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET). An example is [18F]p-MPPF, a 5-HT1A antagonist used in PET studies of serotonergic neurotransmission. This compound includes chemistry, radiochemistry, and has been evaluated in animal and human studies, showing potential in neuroscience research (Plenevaux et al., 2000).

Synthesis of Novel Compounds

Research has been conducted on the electrochemical and photochemical synthesis methods involving derivatives of this compound. For instance, electrochemical reduction and photocyclisation techniques have been used to create various compounds, exploring the reaction mechanisms and product formation (Begley & Grimshaw, 1977).

Intermediate in Pharmaceutical Synthesis

This compound has been used as a key intermediate in the synthesis of pharmaceuticals. For example, its derivatives play a role in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlighting its importance in medicinal chemistry (Qiu et al., 2009).

Synthesis and Characterization of Polyimides

In polymer science, derivatives of this compound have been synthesized and utilized in the creation of novel aromatic polyimides. These materials demonstrate significant solubility and thermal stability, which could be useful in various industrial applications (Butt et al., 2005).

Development of Novel Antagonists

The compound has been explored for its role in developing novel antagonists for therapeutic purposes. For instance, specific crystalline forms of related compounds have been claimed for treating a range of disorders, including asthma and depression (Norman, 2008).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide typically involves the reaction of 4-bromoacetophenone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium tr

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-10(11-6-8-12(16)9-7-11)18-15(19)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZMYANZEVRVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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